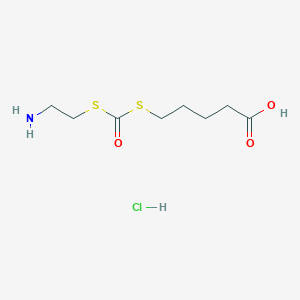

Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

KRN7000, también conocido como α-galactosilceramida, es un glicolípido sintético derivado de la esponja marina Agelas mauritianus. Es un ligando potente y específico para la proteína CD1d, que es reconocida por las células T asesinas naturales invariantes. Este compuesto ha despertado un gran interés debido a su actividad inmunoestimulante y sus posibles aplicaciones terapéuticas, particularmente en los campos de la inmunología y la oncología .

Métodos De Preparación

La síntesis de KRN7000 implica varios pasos, comenzando con materiales de partida disponibles comercialmente, como la d-galactosa y la fitosfingosina. Un método práctico y escalable utiliza yoduro de glicosilo como donante de glicosilo. El procedimiento involucra un total de ocho pasos, incluyendo tres purificaciones cromatográficas en columna, para obtener el producto altamente puro a escala de gramos . La retrosíntesis general de KRN7000 se muestra en el Esquema 1 del artículo referenciado .

Análisis De Reacciones Químicas

KRN7000 experimenta varias reacciones químicas, incluida la glicosilación, que es un paso clave en su síntesis. Se sabe que el compuesto interactúa con la proteína CD1d, formando un complejo glicolípido-proteína que es reconocido por los receptores de células T en las células T asesinas naturales invariantes . Esta interacción conduce a la activación de la respuesta inmune, dando como resultado la liberación de citoquinas tanto Th1 (interferón-gamma) como Th2 (interleucina-4) .

Aplicaciones Científicas De Investigación

KRN7000 tiene una amplia gama de aplicaciones de investigación científica. Se estudia ampliamente como un ligando para las células T asesinas naturales invariantes, demostrando actividad inmunoestimulante y propiedades antitumorales . El compuesto se utiliza en el desarrollo de nuevos ligandos de células T asesinas naturales que se unen a CD1d como adyuvantes de vacunas. Los análogos de KRN7000 que llevan grupos funcionales son versátiles en estrategias de conjugación, formando vacunas sintéticas altamente definidas . Además, se ha demostrado que KRN7000 protege contra el shock inducido por lipopolisacárido y exhibe una potente actividad antitumoral en varios modelos in vivo .

Mecanismo De Acción

KRN7000 ejerce sus efectos uniéndose a la proteína CD1d, que presenta el glicolípido a las células T asesinas naturales invariantes. Esta interacción conduce a la activación de estas células, lo que resulta en la producción de diferentes citoquinas que modulan el equilibrio de la respuesta inmune Th1 / Th2 . La activación de las células T asesinas naturales invariantes por KRN7000 implica los mecanismos de reconocimiento y activación de las células inmunitarias, lo que contribuye a sus posibles aplicaciones terapéuticas en enfermedades autoinmunes y cánceres .

Comparación Con Compuestos Similares

KRN7000 es un derivado sintético de la α-galactosilceramida, que se aísla de la esponja marina Agelas mauritianus . Compuestos similares incluyen otros análogos de α-galactosilceramida que se han estudiado por sus propiedades inmunoestimulantes. KRN7000 es único debido a su potente y específica activación de las células T asesinas naturales invariantes, lo que lleva a la liberación de citoquinas tanto Th1 como Th2 . Otros compuestos similares incluyen RGI-2001, que es una formulación liposomal que contiene KRN7000, y varios análogos hidroxilados de KRN7000 .

Propiedades

Número CAS |

19213-26-4 |

|---|---|

Fórmula molecular |

C8H16ClNO3S2 |

Peso molecular |

273.8 g/mol |

Nombre IUPAC |

5-(2-aminoethylsulfanylcarbonylsulfanyl)pentanoic acid;hydrochloride |

InChI |

InChI=1S/C8H15NO3S2.ClH/c9-4-6-14-8(12)13-5-2-1-3-7(10)11;/h1-6,9H2,(H,10,11);1H |

Clave InChI |

BCVOAESRBBRLAW-UHFFFAOYSA-N |

SMILES |

C(CCSC(=O)SCCN)CC(=O)O.Cl |

SMILES canónico |

C(CCSC(=O)SCCN)CC(=O)O.Cl |

Key on ui other cas no. |

19213-26-4 |

Sinónimos |

Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercapt ovaleric acid, hydrochloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.